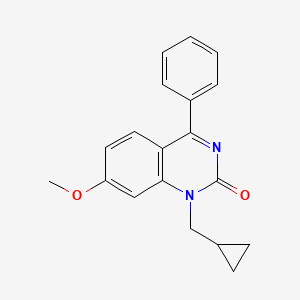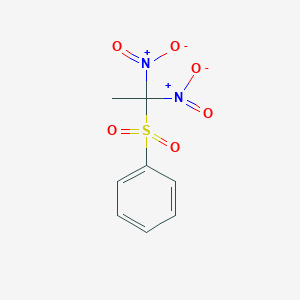
(1,1-Dinitroethanesulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dinitroethanesulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,1-dinitroethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dinitroethanesulfonyl)benzene typically involves the nitration of ethylbenzene followed by sulfonation. The nitration process introduces nitro groups into the ethylbenzene molecule, while the sulfonation step adds a sulfonyl group. The reaction conditions for these steps often require the use of strong acids such as sulfuric acid and nitric acid, along with controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: (1,1-Dinitroethanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The nitro groups on the ethyl chain can be targets for nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the ethyl chain to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro groups to amines.
Substitution: Halogenating agents like chlorine or bromine can introduce halogen atoms into the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl chain can yield benzoic acid derivatives, while reduction of the nitro groups can produce amines .
科学的研究の応用
(1,1-Dinitroethanesulfonyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of (1,1-Dinitroethanesulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
1,3-Dinitrobenzene: Similar in structure but lacks the sulfonyl group, leading to different reactivity and applications.
Benzenesulfonyl Chloride: Contains a sulfonyl group but lacks the nitro groups, resulting in distinct chemical behavior.
Nitrobenzene: Contains a single nitro group, making it less reactive compared to (1,1-Dinitroethanesulfonyl)benzene.
Uniqueness: this compound’s combination of nitro and sulfonyl groups imparts unique chemical properties, such as enhanced reactivity in both electrophilic and nucleophilic reactions. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
58300-64-4 |
|---|---|
分子式 |
C8H8N2O6S |
分子量 |
260.23 g/mol |
IUPAC名 |
1,1-dinitroethylsulfonylbenzene |
InChI |
InChI=1S/C8H8N2O6S/c1-8(9(11)12,10(13)14)17(15,16)7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
XTLSXVBQIOFPMI-UHFFFAOYSA-N |
正規SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
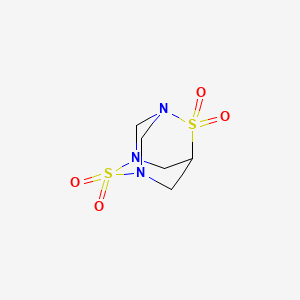
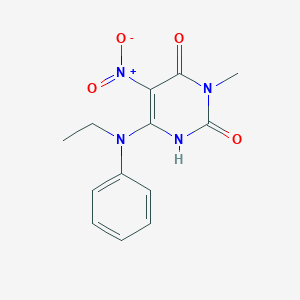
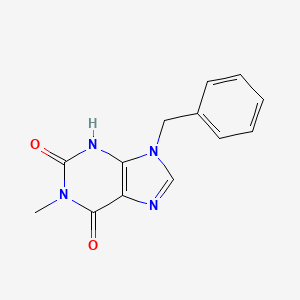
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
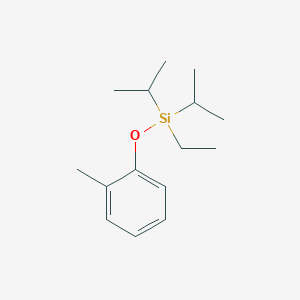

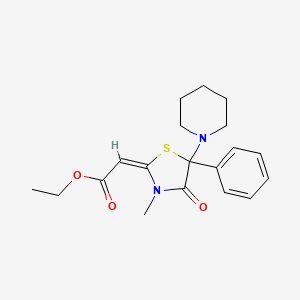
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
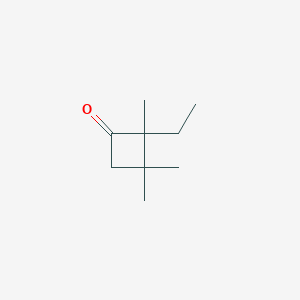
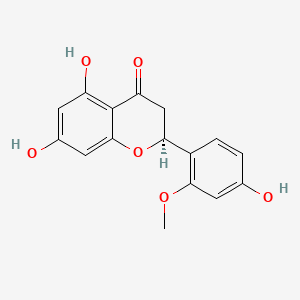
![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
